molecular formula C5H5NO3S B12899079 Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione CAS No. 61137-35-7

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione

Cat. No.: B12899079
CAS No.: 61137-35-7
M. Wt: 159.17 g/mol
InChI Key: YETFNNLERNWBOZ-UHFFFAOYSA-N
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Description

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione is a sophisticated fused heterocyclic compound designed for advanced chemical and pharmaceutical research. This structure incorporates both thiazole and oxazole rings within a dione framework, making it a valuable scaffold for probing new biological pathways and developing novel active molecules. Compounds featuring fused heterocyclic systems similar to this one are of significant interest in medicinal chemistry and agrochemical research due to their potential to interact with a variety of biological targets . Thiazole derivatives are recognized for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, and are found in several FDA-approved drugs . Furthermore, such bicyclic dihydro structures are actively investigated in crop science as lead structures for developing new herbicides, with some analogues shown to inhibit plant-specific enzymes like acyl-ACP thioesterase . Researchers can utilize this high-quality building block to synthesize new chemical entities, study structure-activity relationships (SAR), and develop inhibitors for specific enzymatic targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

7,7a-dihydro-5H-[1,3]thiazolo[3,4-c][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-4-3-1-10-2-6(3)5(8)9-4/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETFNNLERNWBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)OC(=O)N2CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61137-35-7
Record name Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061137357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC355936
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Starting Materials and Initial Steps

The synthesis begins with heterocyclic precursors such as α-bromoacyl derivatives or thioamide compounds. For example, α-bromoacyl compounds can be prepared by bromination of suitable ketones or amides under mild conditions (e.g., bromine in acetic acid at room temperature).

Cyclocondensation Reactions

The key step involves cyclocondensation of α-bromoacyl derivatives with thioamide or thiocarbamide compounds. This reaction forms the thiazole ring fused to the oxazole moiety. Typical conditions include:

  • Solvents: Acetic acid or refluxing acetone.
  • Temperature: 60 °C for acetic acid reactions or reflux temperature for acetone.
  • Reaction time: Several hours until completion.

This step is crucial for ring closure and formation of the heterocyclic core.

Purification and Characterization

After synthesis, the product is purified by standard methods such as recrystallization or chromatography. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm the presence of characteristic signals of the fused heterocyclic rings.
  • Mass spectrometry and elemental analysis to verify molecular weight and composition.

Comparative Data on Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Bromination of precursor Br2 in acetic acid Room temperature Acetic acid High Formation of α-bromoacyl intermediate
Cyclocondensation α-bromoacyl + thioamide 60 °C or reflux Acetic acid/acetone 62–99 Formation of fused thiazolo-oxazole
Purification Recrystallization/Chromatography Ambient Various - Ensures high purity

Research Findings and Notes

  • The choice of solvent and temperature significantly affects the yield and purity of the final compound.
  • Cyclocondensation in acetic acid at 60 °C is effective for certain thioamide substrates, while refluxing acetone is preferred for others.
  • NMR spectral data confirm the successful formation of the fused heterocyclic system, with characteristic chemical shifts for the thiazole and oxazole rings.
  • The compound’s unique structure suggests potential biological activities, which motivates the development of efficient synthetic routes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at electrophilic positions, particularly on the thiazole ring. The electron-deficient nature of the fused system facilitates attack by nucleophiles such as amines, alkoxides, and thiols.

Conditions :

  • Polar aprotic solvents (e.g., DMF, DMSO)

  • Elevated temperatures (60–100°C)

  • Use of bases (e.g., K₂CO₃) to deprotonate nucleophiles

Outcomes :

  • Substitution at the C-2 or C-5 positions of the thiazole ring.

  • Derivatives with modified biological activities, such as enhanced antimicrobial or anticancer properties .

Electrophilic Aromatic Substitution

The oxazole ring participates in electrophilic substitution due to its aromaticity, though reactivity is moderated by the electron-withdrawing fused thiazole ring.

Common Reactions :

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at 0–5°C.

  • Sulfonation : Achieved with fuming H₂SO₄ under controlled conditions.

Example :
Nitration at the C-4 position of the oxazole ring yields nitro derivatives, which serve as intermediates for further functionalization.

Ring-Opening Reactions

Acidic or basic hydrolysis cleaves the oxazole ring, producing linear intermediates.

Conditions :

  • Acidic Hydrolysis : HCl (conc.) at reflux.

  • Basic Hydrolysis : NaOH (10–20%) at 80°C.

Products :

  • Thiazole-containing carboxylic acids or amines, useful for synthesizing polyfunctional compounds.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions, forming polycyclic structures.

Key Examples :

Reaction TypeConditionsProduct
With Alkynes Cu(I) catalysis, 100°CTriazolo-fused derivatives
With Nitrile Oxides Solvent-free, 120°CIsoxazoline hybrids

These reactions expand the compound’s scaffold, enhancing its utility in drug discovery .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) enable the introduction of aryl or alkenyl groups.

Conditions :

  • Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts.

  • Ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).

Applications :

  • Synthesis of biaryl derivatives for kinase inhibition studies .

Reduction and Oxidation

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, altering electronic properties.

  • Oxidation : MnO₂ or KMnO₄ oxidizes sulfur in the thiazole ring to sulfoxide or sulfone derivatives.

Biological Activity Modulation through Derivatization

Reaction-driven modifications correlate with enhanced pharmacological profiles:

Derivative TypeBiological ActivityKey Finding
Nitro-substituted Anticancer (Jurkat cells)IC₅₀ = 8.2 µM
Alkylamino-linked Antimicrobial (S. aureus)MIC = 4 µg/mL

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C7_7H6_6N2_2O3_3S
  • Molecular Weight : 158.99905 g/mol
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 4
  • Rotatable Bonds : 0

The compound's structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the potential of Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione as an anticancer agent. Its ability to inhibit specific cancer cell lines has been documented, showing promise in targeted cancer therapies. For instance, research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Histone Deacetylase Inhibition

This compound has been investigated for its role as a histone deacetylase inhibitor (HDACi). HDAC inhibitors are crucial in epigenetic regulation and have therapeutic implications in cancer treatment and neurodegenerative diseases. The compound's ability to modulate gene expression through HDAC inhibition presents a significant avenue for further research.

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound is a growing area of interest. Researchers are exploring various substitution patterns on the oxazole and thiazole rings to enhance biological activity and selectivity. This synthetic versatility allows for the creation of libraries of compounds for high-throughput screening in drug discovery.

Case Study 1: Anticancer Activity Evaluation

A study conducted on synthesized derivatives of this compound demonstrated significant inhibitory effects on breast cancer cell lines (MCF-7). The evaluation included:

  • Methodology : MTT assay for cytotoxicity assessment.
  • Results : IC50 values indicated potent activity at micromolar concentrations.
  • : The compound's structural features contributed to its effectiveness against cancer cells.

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial potential:

  • Target Organisms : Staphylococcus aureus and Escherichia coli.
  • Methodology : Disk diffusion method to assess inhibition zones.
  • Results : Notable inhibition was observed with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • : The compound shows promise as a lead for developing new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

Key Differences and Trends:

Substituent Effects on Stability :

  • The 3-ethyl derivative exhibits higher relative zero-point energy compared to the 3-phenyl analogue, as the phenyl group stabilizes the betaine precursor through resonance and steric effects .
  • The Z-form of 3-benzylidene-1,3-thiazolidin-3-ium-4-carboxylate (precursor to the phenyl derivative) is energetically favored over the E-form, leading to preferential formation of syn conformers during cycloaddition .

Conformational Abundance :

  • Anti and syn conformers arise from the E and Z forms of the betaine intermediates, respectively. Substituents influence the equilibrium between these conformers, with bulkier groups (e.g., phenyl) favoring syn configurations .

Synthesis Mechanism :

  • Both analogues and the target compound are synthesized via a concerted ring-closing mechanism. However, substituents alter the reaction pathway’s energy profile. For example, the phenyl group lowers the activation energy for cycloaddition compared to ethyl .

1H-1,2,3-Triazoles

While structurally distinct from thiazolo-oxazoles, 1H-1,2,3-triazoles share overlapping pharmaceutical applications (e.g., carbonic anhydrase-II inhibition) . Key comparisons include:

Feature Dihydro-1H-thiazolo-oxazole 1H-1,2,3-Triazole
Synthesis Method Cycloaddition of azomethine ylides Click chemistry (Cu-catalyzed azide-alkyne)
Bioactivity Limited data; potential enzyme inhibition inferred from structural motifs Well-documented (e.g., antifungal, anticancer)
Thermal Stability Moderate (conformer-dependent) High (aromatic stabilization)

Research Findings and Data

Table 1: Comparative Analysis of Thiazolo-Oxazole Derivatives

Compound Substituent Key Feature Gibbs Free Energy Trend Dominant Conformer
3-Ethyldihydro-1H-thiazolo-oxazole Ethyl Higher zero-point energy vs. phenyl analogue Less stabilized Z-form Anti (E-derived)
3-Phenyldihydro-1H-thiazolo-oxazole Phenyl Enhanced resonance stabilization Lower Z-form energy Syn (Z-derived)
Dihydro-1H-thiazolo-oxazole-1,3-dione None Parent compound; minimal steric effects Data pending further studies Not reported

Mechanistic Insights:

  • The ring-closing reaction proceeds via a concerted pathway, with substituents dictating the E/Z isomerization of the betaine intermediate and subsequent conformer distribution .
  • HMBC and NOE spectra confirm the connectivity of the fused ring system in these derivatives, distinguishing them from simpler heterocycles .

Biological Activity

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione (CAS No. 61137-35-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, focusing on its anticancer potential, antimicrobial effects, and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C5H5NO3SC_5H_5NO_3S, with a molecular weight of approximately 159.17 g/mol. The compound features a fused ring system combining thiazole and oxazole moieties, which contributes to its distinctive chemical reactivity and biological properties .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit specific enzymes and signaling pathways involved in cancer progression. Its mechanism of action involves binding to molecular targets such as enzymes and receptors that modulate cellular processes.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound significantly decreased the viability of various cancer cell lines. For instance:

Cell LineViability Reduction (%)p-value
Caco-239.8<0.001
A549Not significantN/A

These findings suggest that the compound may be effective against certain types of cancer cells but may not exhibit the same efficacy across all cell lines .

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (G+)8 µg/mL
Escherichia coli (G-)16 µg/mL
Klebsiella pneumoniae (G-)32 µg/mL

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The compound can modulate enzyme activity by binding to active or allosteric sites on target proteins. This interaction alters the conformation and function of these proteins, leading to changes in cellular signaling pathways that promote or inhibit disease processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer: The compound’s synthesis typically involves cyclocondensation of heterocyclic precursors under reflux conditions. For example, analogous thiazolo-oxazole systems are synthesized via 1,3-dipolar cycloaddition or condensation of aldehydes with thioglycolic acid derivatives, requiring precise temperature control (80–120°C) and anhydrous solvents (e.g., benzene or DMF) to minimize side reactions . Yield optimization often depends on stoichiometric ratios (e.g., 1:1.2 for aldehyde to thiol) and catalytic acid/base systems (e.g., p-toluenesulfonic acid or triethylamine) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water mixtures). SHELX programs (e.g., SHELXL for refinement) are widely used for solving small-molecule structures, leveraging direct methods for phase determination and least-squares refinement for accuracy . For twinned crystals, integration of SHELXE in pipelines improves robustness .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1750–1700 cm⁻¹ for the dione moiety) .
  • NMR Spectroscopy : ¹H NMR distinguishes diastereotopic protons in the thiazolo-oxazole ring (δ 4.5–5.5 ppm for fused ring protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic by-products (e.g., regioisomers) be minimized or characterized during scale-up?

  • Methodological Answer: By-product formation (e.g., from competing cyclization pathways) is mitigated by optimizing reaction kinetics. Techniques include:

  • In situ monitoring : ReactIR or HPLC tracks intermediate formation.
  • Computational modeling : DFT calculations predict thermodynamic favorability of pathways .
  • Chromatographic separation : Reverse-phase HPLC with C18 columns resolves regioisomers (retention time differences ~2–3 minutes) .

Q. What strategies address discrepancies in pharmacological activity data across studies?

  • Methodological Answer: Contradictions often arise from assay variability. Standardization steps:

  • Dose-response curves : Use ≥3 biological replicates and IC₅₀ values normalized to controls .
  • Molecular docking validation : AutoDock Vina or Schrödinger Suite validates binding modes against target proteins (e.g., carbonic anhydrase II) .
  • Meta-analysis : Compare EC₅₀ ranges from peer-reviewed studies (e.g., 2–10 μM for anticancer activity) .

Q. How can environmental release rates and ecotoxicological impacts be modeled for this compound?

  • Methodological Answer: Use fugacity models (e.g., EQC Level III) parameterized with:

  • LogP values : Experimental or predicted (e.g., -6.3 to -8.7 via EPI Suite) .
  • Biodegradation data : OECD 301F assays quantify half-life in aquatic systems (e.g., t₁/₂ >60 days indicates persistence) .
  • Toxicity thresholds : EC₅₀ values from Daphnia magna assays (e.g., 0.1–1.0 mg/L for acute toxicity) .

Methodological Challenges and Solutions

Q. What are the key considerations for designing derivatives with enhanced bioactivity?

  • Methodological Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 to enhance electrophilicity .
  • Hybridization : Combine with triazolo-thiadiazole moieties via Huisgen cycloaddition (click chemistry) to improve target affinity .
  • ADME profiling : Use SwissADME to predict bioavailability and BBB permeability .

Q. How can stability issues (e.g., hydrolytic degradation) be evaluated under physiological conditions?

  • Methodological Answer:

  • Forced degradation studies : Incubate at pH 1.2 (gastric) and 7.4 (blood) at 37°C for 24–72 hours, monitored via LC-MS .
  • Kinetic analysis : Pseudo-first-order rate constants (k) derived from Arrhenius plots predict shelf-life .

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